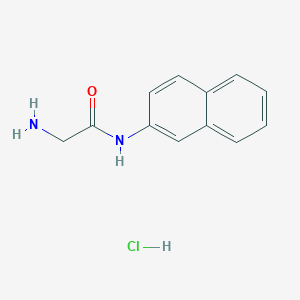

Glycine beta-naphthylamide hydrochloride

Beschreibung

The exact mass of the compound 2-Amino-N-2-naphthylacetamide monohydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-amino-N-naphthalen-2-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8,13H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOBGWIHUYXBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153014 | |

| Record name | 2-Amino-N-2-naphthylacetamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208-12-4 | |

| Record name | Acetamide, 2-amino-N-2-naphthalenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-2-naphthylacetamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N-2-naphthylacetamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-2-naphthylacetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mechanism of Glycine beta-naphthylamide hydrochloride as a substrate.

An In-Depth Technical Guide to the Mechanism and Application of Glycine β-Naphthylamide Hydrochloride as an Enzymatic Substrate

Abstract

Glycine β-naphthylamide hydrochloride (GβN-HCl) serves as a cornerstone chromogenic and fluorogenic substrate for the characterization and quantification of aminopeptidase and arylamidase activity. Its utility spans fundamental enzymology, clinical diagnostics, and microbiological identification. This guide elucidates the core mechanism of GβN-HCl as a substrate, detailing the enzymatic hydrolysis, the principles of detection, and the practical application in a laboratory setting. We will explore the causality behind experimental design, provide self-validating protocols, and ground the discussion in authoritative scientific literature.

Introduction: The Role and Structure of Glycine β-Naphthylamide

Glycine β-naphthylamide is a synthetic molecule designed to probe the activity of specific peptidases. It is an amide formed from the carboxyl group of glycine and the amino group of 2-naphthylamine (also known as β-naphthylamine).[1] The molecule's design is purposeful:

-

Glycine Residue: As the N-terminal amino acid, it provides specificity for enzymes capable of cleaving glycine from the N-terminus of peptides, primarily glycyl aminopeptidases.[2][3]

-

β-Naphthylamide Group: This is the reporter moiety. The amide bond linking it to glycine is the target for enzymatic cleavage. Upon hydrolysis, the liberated β-naphthylamine possesses distinct optical properties (colorimetric reactivity and fluorescence) that are absent in the parent substrate, forming the basis of detection.

-

Hydrochloride Salt: The hydrochloride form significantly enhances the compound's solubility in aqueous buffers, a critical prerequisite for creating homogenous and reproducible assay conditions.

This substrate is particularly valuable for studying enzymes like aminopeptidases, which catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes are ubiquitous, playing critical roles in protein maturation, degradation, and metabolism across all domains of life.

The Core Mechanism: Enzymatic Hydrolysis

The fundamental mechanism involves the hydrolytic cleavage of the peptide-like amide bond by an appropriate enzyme, typically an aminopeptidase or arylamidase.[4][5] These enzymes recognize the N-terminal L-amino acid with an unsubstituted α-amino group.[4]

The reaction proceeds as follows:

Glycine-β-naphthylamide + H₂O ---(Aminopeptidase)--> Glycine + β-Naphthylamine

The enzyme's active site facilitates a nucleophilic attack on the carbonyl carbon of the amide bond, leading to its cleavage and the release of the two products. The rate of this reaction is directly proportional to the concentration and activity of the enzyme under substrate-saturating conditions.

Principles of Detection: Visualizing Enzymatic Activity

The utility of GβN-HCl as a substrate lies in the ease of detecting the β-naphthylamine product. Two primary methods are employed, offering different levels of sensitivity and throughput.

Colorimetric Detection

This method relies on a post-reaction coupling step to generate a visible color. It is robust, straightforward, and suitable for many applications, including microbiological identification tests analogous to the PYR test.[6][7][8]

-

Mechanism: The free aromatic amine of the liberated β-naphthylamine reacts with a diazonium salt (e.g., Fast Garnet GBC) or an aldehyde (e.g., p-dimethylaminocinnamaldehyde) to form a highly colored azo dye or Schiff base, respectively.[9][10]

-

Causality: The choice of coupling agent is critical. For instance, p-dimethylaminocinnamaldehyde forms a red Schiff base, making it a common choice for rapid disk-based assays.[7][10] The reaction is typically stopped and color developed by adding an acidic solution containing the coupling agent.

-

Readout: The resulting color intensity is measured using a spectrophotometer or microplate reader at a specific wavelength (e.g., ~550 nm for the Fast Garnet GBC adduct).[9]

Fluorometric Detection

Fluorometric assays offer significantly higher sensitivity compared to their colorimetric counterparts, making them ideal for kinetic studies and the analysis of low-abundance enzymes.

-

Mechanism: β-naphthylamine is an intrinsically fluorescent molecule, whereas the parent substrate, Glycine β-naphthylamide, is non-fluorescent. The enzymatic reaction thus leads to a direct increase in fluorescence intensity over time.

-

Causality: This direct detection method eliminates the need for a stopping and developing step, enabling continuous, real-time monitoring of the reaction kinetics. This is a major advantage for determining initial reaction velocities (V₀) required for calculating kinetic parameters like Kₘ and k꜀ₐₜ.[5]

-

Readout: The fluorescence is measured using a spectrofluorometer or fluorescent plate reader, with typical excitation around 340 nm and emission around 410 nm.

| Feature | Colorimetric Assay | Fluorometric Assay |

| Principle | Post-reaction chemical coupling to form a colored product.[9][10] | Direct detection of the intrinsically fluorescent product.[5] |

| Sensitivity | Lower (micromolar range) | Higher (nanomolar to picomolar range) |

| Assay Type | Endpoint | Kinetic (Continuous) or Endpoint |

| Complexity | Requires a stop/developing reagent. | Simpler; reagent addition can be minimized. |

| Instrumentation | Spectrophotometer / Plate Reader | Spectrofluorometer / Fluorescent Plate Reader |

| Common Use Case | High-throughput screening, microbiological ID. | Enzyme kinetics, low-concentration samples. |

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating by incorporating essential controls.

General Reagent Preparation

-

Substrate Stock Solution (10 mM): Dissolve Glycine β-naphthylamide hydrochloride in DMSO or deionized water to a final concentration of 10 mM. Store in aliquots at -20°C. Rationale: DMSO is often used for initial solubilization before dilution in aqueous buffer to prevent precipitation.

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0): Prepare the buffer and adjust the pH to the known or determined optimum for the enzyme of interest. Some aminopeptidases show optimal activity around pH 8.0.[2][3]

-

Enzyme/Sample Preparation: Purify the enzyme or prepare a cell/tissue lysate in a suitable buffer. Determine the total protein concentration using a standard method (e.g., Bradford assay) for normalization.

Protocol 1: Endpoint Colorimetric Assay

This protocol provides a quantitative measure of total activity over a fixed period.

Methodology:

-

Standard Curve: Prepare a series of standards using pure β-naphthylamine (0-100 µM) in the reaction buffer.

-

Assay Plate Setup: In a 96-well microplate, set up the following reactions in triplicate:

-

Test Wells: 50 µL of enzyme sample.

-

Negative Control (No Enzyme): 50 µL of sample buffer. Trustworthiness Check: This control corrects for any non-enzymatic hydrolysis of the substrate.

-

Blank Wells: 50 µL of enzyme sample (for background subtraction).

-

-

Initiate Reaction: Add 50 µL of a 2X substrate working solution (e.g., 1 mM GβN in Reaction Buffer) to the Test and Negative Control wells. Add 50 µL of Reaction Buffer without substrate to the Blank wells.

-

Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a fixed time (e.g., 30 minutes). Ensure the reaction is in the linear range.

-

Stop and Develop: Add 50 µL of a stop/developing solution (e.g., 1 mg/mL Fast Garnet GBC in 1 M acetate buffer, pH 4.0, with 10% Triton X-100).[9]

-

Final Incubation: Incubate for 10-15 minutes at room temperature to allow color to develop fully.

-

Measurement: Read the absorbance at 550 nm.

-

Calculation: Subtract the average absorbance of the Blank from all other readings. Use the standard curve to convert the corrected absorbance of the Test wells into the concentration of β-naphthylamine produced.

Protocol 2: Kinetic Fluorometric Assay

This protocol is superior for detailed enzymatic characterization.

Methodology:

-

Instrumentation Setup: Pre-warm a fluorescent microplate reader to the desired temperature (e.g., 37°C). Set the excitation wavelength to ~340 nm and the emission wavelength to ~410 nm.

-

Standard Curve: Prepare a β-naphthylamine standard curve (0-10 µM) to convert relative fluorescence units (RFU) to molar concentrations.

-

Assay Plate Setup: Use an opaque-walled (black) 96-well plate to minimize light scatter.

-

Add 50 µL of enzyme sample or buffer (for no-enzyme control) to wells.

-

Add 50 µL of Reaction Buffer.

-

-

Reaction Initiation and Reading: Place the plate in the reader. Use an injector to add 50 µL of a 3X substrate working solution to each well to initiate the reaction. Immediately begin reading fluorescence kinetically (e.g., one reading every 30 seconds for 20 minutes).

-

Data Analysis:

-

Plot RFU versus time for each well.

-

Identify the initial linear portion of the curve for the Test reactions.

-

Calculate the slope of this linear portion (V₀ in RFU/min). Expertise Insight: Using only the initial velocity avoids complications from substrate depletion or product inhibition.

-

Subtract the slope of the no-enzyme control from the Test slopes.

-

Use the standard curve to convert the corrected V₀ from RFU/min to µmol/min.

-

Applications and Field Insights

-

Enzyme Characterization: GβN-HCl is widely used to determine the kinetic properties (Kₘ, k꜀ₐₜ) of aminopeptidases from various sources.[2][3][11] For example, a glycyl aminopeptidase from Actinomucor elegans was shown to have a Kₘ value of 0.24 mM for this substrate.[2][3]

-

Microbiological Identification: The principle is adapted in rapid diagnostic tests like the PYR test, which uses a similar β-naphthylamide derivative to presumptively identify Streptococcus pyogenes and Enterococcus species based on their pyrrolidonyl arylamidase activity.[6][7][10] This highlights the power of these substrates in clinical settings.

-

Drug Discovery: Aminopeptidases are targets for various diseases. GβN-HCl can be used in high-throughput screening campaigns to identify inhibitors of these enzymes by measuring the reduction in β-naphthylamine release.

Conclusion

Glycine β-naphthylamide hydrochloride is a versatile and powerful tool for the study of proteolytic enzymes. Its mechanism is based on a simple enzymatic hydrolysis that releases a reporter molecule, β-naphthylamine, which can be detected with high sensitivity using either colorimetric or fluorometric methods. By understanding the core mechanism and employing robust, self-validating experimental protocols that include proper controls and standards, researchers can generate accurate and reproducible data, advancing our knowledge of enzyme function in both health and disease.

References

-

Riley, P. S., & Behal, F. J. (1971). Amino Acid-β-Naphthylamide Hydrolysis by Pseudomonas aeruginosa Arylamidase. Journal of Bacteriology. [Link]

-

McDonald, J. K., & Barrett, A. J. (1986). Chloride-insensitive, glycine-phenylalanine-naphthylamide hydrolysis at neutral pH in human skin fibroblasts. Biochemical Journal. [Link]

-

Behal, F. J., Little, G. H., & Klein, R. A. (1969). A comparison of aminoacyl-β-naphthylamide hydrolases in extracts of human tissues. Biochimica et Biophysica Acta (BBA) - Enzymology. [Link]

-

Takahashi, T., & Tang, J. (1989). Purification and characterization of proline-beta-naphthylamidase, a novel enzyme from pig intestinal mucosa. The Journal of Biological Chemistry. [Link]

-

Cell Biolabs, Inc. Glycine Assay Kit. Product Manual. [Link]

-

Ito, K., et al. (1998). Novel aminopeptidase specific for glycine from Actinomucor elegans. Journal of Fermentation and Bioengineering. [Link]

-

Ito, K., et al. (2006). [Study on the properties of a novel glycine amino peptidase from Actinomucor elegans]. Sheng Wu Gong Cheng Xue Bao. [Link]

-

Scilit. A comparison of aminoacyl-β-naphthylamide hydrolases in extracts of human tissues. Scilit. [Link]

-

Flabs. (2025). PYR Test: Staphylococcus & Bacterial Identification Guide. Flabs. [Link]

-

National Center for Biotechnology Information. Glycine beta-naphthylamide. PubChem Compound Summary. [Link]

-

Ito, K., et al. (1998). Novel Aminopeptidase Speciˆc for Glycine from Actinomucor elegans. Journal of Bioscience and Bioengineering. [Link]

-

Hori, H., et al. (1982). A New Beta-Naphthylamide Substrate of p-guanidino-L-phenylalanine for Trypsin and Related Enzymes. Journal of Biochemistry. [Link]

-

MicrobiologyInfo.com. (2022). PYR Test- Principle, Uses, Procedure and Result Interpretation. MicrobiologyInfo.com. [Link]

-

Tritz, G. J., & Media, M. T. (2017). Evaluation of Pyrrolidonyl Arylamidase Activity in Staphylococcus delphini. Journal of Clinical Microbiology. [Link]

-

Dalynn Biologicals. PYR DISKS. Product Information. [Link]

-

Microbe Online. (2013). PYR Test: Principle, Procedure, Results. Microbe Online. [Link]

Sources

- 1. Glycine beta-naphthylamide | C12H12N2O | CID 3013990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel aminopeptidase specific for glycine from Actinomucor elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Study on the properties of a novel glycine amino peptidase from Actinomucor elegans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino Acid-β-Naphthylamide Hydrolysis by Pseudomonas aeruginosa Arylamidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparison of aminoacyl-β-naphthylamide hydrolases in extracts of human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. flabslis.com [flabslis.com]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. Evaluation of Pyrrolidonyl Arylamidase Activity in Staphylococcus delphini - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. dalynn.com [dalynn.com]

- 11. Purification and characterization of proline-beta-naphthylamidase, a novel enzyme from pig intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Aqueous Solubility of Glycine β-Naphthylamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Glycine β-naphthylamide hydrochloride in aqueous buffer systems. As a crucial substrate in enzymatic assays for aminopeptidases, its effective dissolution is paramount for accurate and reproducible experimental outcomes. This document delves into the physicochemical properties of Glycine β-naphthylamide hydrochloride, explores the multifaceted factors governing its solubility, and offers validated protocols for the preparation of stable aqueous solutions. Furthermore, it addresses the critical aspects of solution stability and storage, empowering researchers to optimize their experimental workflows and ensure the integrity of their results.

Introduction: The Significance of Glycine β-Naphthylamide Hydrochloride in Research

Glycine β-naphthylamide hydrochloride is a synthetic substrate widely employed in biochemistry and cell biology to assay the activity of various aminopeptidases. These enzymes play pivotal roles in a multitude of physiological processes, including protein degradation, peptide metabolism, and signal transduction. The enzymatic cleavage of the amide bond in Glycine β-naphthylamide releases β-naphthylamine, a fluorescent molecule, allowing for the sensitive and continuous monitoring of enzyme kinetics.

The inherent challenge in utilizing this substrate lies in its limited solubility in aqueous solutions, a common characteristic of molecules containing the hydrophobic naphthyl moiety. Achieving a stable and accurately concentrated solution is a critical first step in any assay, directly impacting the reliability and validity of the experimental data. This guide aims to provide a detailed understanding of the principles and practicalities of dissolving Glycine β-naphthylamide hydrochloride in commonly used laboratory buffers.

Physicochemical Properties of Glycine β-Naphthylamide Hydrochloride

A thorough understanding of the fundamental properties of a compound is essential for predicting and controlling its behavior in solution. The key physicochemical characteristics of Glycine β-naphthylamide hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 2-amino-N-(naphthalen-2-yl)acetamide hydrochloride | [1] |

| Synonyms | Gly-βNA·HCl, Glycine-beta-naphthylamide HCl | [1] |

| CAS Number | 1208-12-4 | |

| Molecular Formula | C₁₂H₁₂N₂O · HCl | |

| Molecular Weight | 236.70 g/mol | |

| Appearance | White to off-white powder | |

| Storage Temperature | -20°C |

The structure of Glycine β-naphthylamide hydrochloride consists of a glycine molecule linked to a β-naphthylamine moiety via an amide bond. The presence of the large, non-polar naphthalene ring is the primary contributor to its limited aqueous solubility. The hydrochloride salt form enhances its polarity compared to the free base, aiding in its dissolution.

The Science of Solubility: Key Factors Influencing Dissolution

The solubility of Glycine β-naphthylamide hydrochloride in aqueous buffers is not a fixed value but is influenced by a dynamic interplay of several factors. A strategic manipulation of these factors is key to achieving successful dissolution.

The Critical Role of pH and Ionization

At acidic pH values (below the pKa of the glycine amino group), the primary amine will be protonated, conferring a positive charge on the molecule. This increased polarity generally enhances solubility in aqueous media. Conversely, at alkaline pH values, the amino group will be deprotonated, reducing the overall charge and likely decreasing solubility. Therefore, for many applications, utilizing a buffer with a slightly acidic to neutral pH is a logical starting point.

Caption: The impact of pH on the ionization state and resulting solubility of Glycine β-naphthylamide hydrochloride.

Temperature as a Driving Force

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice forces. Gently warming the buffer can significantly aid in the dissolution of Glycine β-naphthylamide hydrochloride. However, it is crucial to be mindful of the compound's stability at elevated temperatures, as prolonged heating can lead to degradation.

The Power of Co-Solvents

Due to the hydrophobic nature of the naphthyl group, achieving high concentrations of Glycine β-naphthylamide hydrochloride in purely aqueous buffers can be challenging. The use of organic co-solvents is a common and effective strategy to overcome this limitation. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the dissolution of non-polar solutes.

Commonly used co-solvents for this class of compounds include:

-

Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent that can dissolve a wide range of polar and non-polar compounds.

-

N,N-Dimethylformamide (DMF): Another highly effective polar aprotic solvent.

-

Ethanol: A protic solvent that is less polar than water and can enhance the solubility of many organic molecules.

The general approach involves dissolving the compound in a small volume of the organic co-solvent to create a concentrated stock solution, which can then be diluted to the desired final concentration in the aqueous buffer. It is imperative to ensure that the final concentration of the co-solvent in the assay is low enough to not interfere with the biological activity of the enzyme being studied.

The Influence of Buffer Composition and Ionic Strength

The specific components of the buffer and its ionic strength can also influence solubility. While less impactful than pH and co-solvents, high salt concentrations can sometimes lead to a "salting-out" effect, where the solubility of a non-polar compound is decreased due to the competition for solvent molecules. It is generally advisable to prepare the substrate solution in a buffer of moderate ionic strength.

Experimental Protocols: A Step-by-Step Guide to Dissolution

The following protocols provide a systematic approach to preparing aqueous solutions of Glycine β-naphthylamide hydrochloride. It is always recommended to start with a small amount of the compound to test solubility before preparing a large batch.

Protocol 1: Direct Dissolution in Aqueous Buffer (for lower concentrations)

This method is suitable for preparing lower concentration working solutions, typically in the micromolar range.

Materials:

-

Glycine β-naphthylamide hydrochloride powder

-

Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), Tris-HCl, Glycine-HCl) at the desired pH

-

Vortex mixer

-

Water bath or heating block (optional)

Procedure:

-

Weighing: Accurately weigh the required amount of Glycine β-naphthylamide hydrochloride powder.

-

Initial Suspension: Add a small volume of the chosen buffer to the powder and create a slurry by vortexing.

-

Gradual Addition of Buffer: Continue to add the buffer in small increments while continuously vortexing.

-

Gentle Warming (Optional): If the compound does not fully dissolve, gently warm the solution to 37-50°C for a short period (5-10 minutes) with intermittent vortexing. Caution: Avoid boiling or prolonged heating to prevent degradation.

-

Final Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final desired volume with the buffer.

-

Filtration (Recommended): To remove any potential micro-particulates, filter the solution through a 0.22 µm syringe filter.

Caption: Workflow for the direct dissolution of Glycine β-naphthylamide hydrochloride in aqueous buffer.

Protocol 2: Co-Solvent Method (for higher concentrations and stock solutions)

This is the recommended method for preparing concentrated stock solutions that can be stored and diluted as needed.

Materials:

-

Glycine β-naphthylamide hydrochloride powder

-

Organic co-solvent (DMSO or DMF)

-

Aqueous buffer of choice at the desired pH

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh the Glycine β-naphthylamide hydrochloride powder.

-

Dissolution in Co-Solvent: Add a minimal volume of the chosen co-solvent (e.g., DMSO or DMF) to the powder. Vortex until the solid is completely dissolved. This will create a highly concentrated primary stock solution.

-

Dilution in Buffer: To prepare the final working solution, dilute the primary stock solution into the aqueous buffer to the desired final concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing and to prevent precipitation.

-

Final Co-Solvent Concentration: Calculate the final percentage of the co-solvent in the working solution. For most enzymatic assays, it is advisable to keep the final co-solvent concentration below 1% (v/v) to minimize potential effects on enzyme activity.

Caption: Workflow for preparing Glycine β-naphthylamide hydrochloride solutions using a co-solvent.

Stability and Storage: Preserving the Integrity of Your Solutions

Once prepared, the stability of the Glycine β-naphthylamide hydrochloride solution is of utmost importance. The primary concern is the hydrolysis of the amide bond, which would lead to a high background signal in enzymatic assays.

-

pH and Hydrolysis: The rate of non-enzymatic hydrolysis of amide bonds is pH-dependent. While specific data for Glycine β-naphthylamide hydrochloride is limited, peptide bonds are generally most stable in the neutral pH range (pH 6-8). Both strongly acidic and strongly alkaline conditions can accelerate hydrolysis.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, it is recommended to store stock solutions at low temperatures.

-

Light Sensitivity: While not extensively documented, compounds containing aromatic rings can be susceptible to photodegradation. It is good practice to store solutions in amber vials or protected from light.

Recommended Storage Conditions:

-

Stock Solutions (in DMSO or DMF): Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Under these conditions, the solution should be stable for several months.

-

Working Solutions (in aqueous buffer): It is highly recommended to prepare fresh working solutions daily from the frozen stock. If short-term storage is necessary, keep the solution on ice and protected from light.

Conclusion: Best Practices for Success

The successful use of Glycine β-naphthylamide hydrochloride in research hinges on the careful preparation and handling of its aqueous solutions. By understanding the interplay of pH, temperature, and co-solvents, researchers can overcome the inherent solubility challenges of this valuable substrate. Adhering to the protocols and storage recommendations outlined in this guide will ensure the preparation of stable, accurate, and reliable solutions, ultimately leading to more robust and reproducible experimental data.

References

-

PubChem. Glycine beta-naphthylamide hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. Glycine. National Center for Biotechnology Information. [Link]

-

PubChem. Glycine beta-naphthylamide. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Initial Investigations Using Glycine β-Naphthylamide Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine β-naphthylamide hydrochloride is a synthetic substrate indispensable for the characterization of specific aminopeptidases.[1] This guide provides an in-depth framework for its application in enzyme activity quantification and inhibitor screening. We will delve into the biochemical principles, present validated, step-by-step protocols, and offer expert insights into data interpretation and troubleshooting. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of trustworthy data essential for advancing enzymatic research and drug discovery programs.

Introduction: The Role and Mechanism of Glycine β-Naphthylamide

Glycine β-naphthylamide (GβNA) is a colorless, soluble molecule specifically designed to probe the activity of enzymes that cleave N-terminal glycine residues from peptides and proteins.[1][2][3] These enzymes, known as aminopeptidases, are ubiquitous and play critical roles in cellular maintenance, growth, and development.[4] The utility of GβNA lies in its clever chemical design: it links a specific amino acid (glycine) to a reporter group (β-naphthylamine) via a peptide bond.[3][5]

Mechanism of Action: The core principle is enzymatic hydrolysis. An aminopeptidase with specificity for glycine recognizes and cleaves the amide bond between the glycine residue and the β-naphthylamine moiety.[6][7][8] This reaction releases free β-naphthylamine, a molecule that possesses distinct optical properties not present in the parent substrate. The liberated β-naphthylamine can be detected and quantified through one of two primary methods:

-

Colorimetric Detection: In the presence of a coupling agent, such as p-dimethylaminocinnamaldehyde, the liberated β-naphthylamine forms a brightly colored Schiff base (typically a red or pink product).[6][8] The intensity of this color, measured with a spectrophotometer, is directly proportional to the amount of enzymatic activity.[5]

-

Fluorometric Detection: Free β-naphthylamine is inherently fluorescent, exhibiting excitation and emission maxima that are distinct from the conjugated substrate.[4] By exciting the sample at the appropriate wavelength (e.g., ~368 nm) and measuring the emitted light (e.g., ~460 nm), one can quantify enzyme activity with typically greater sensitivity than colorimetric methods.[4][9]

This guide will focus on the fluorometric approach due to its superior sensitivity, which is crucial for detecting low enzyme concentrations and for high-throughput screening (HTS) applications.[9][10]

Caption: Enzymatic hydrolysis of Glycine β-naphthylamide.

Core Application: A Validated Protocol for Enzyme Activity Quantification

This section provides a robust, self-validating protocol for measuring the activity of a target aminopeptidase in a sample, such as a purified enzyme preparation, cell lysate, or tissue homogenate.[4] The protocol is designed for a 96-well plate format, suitable for moderate to high-throughput analysis.

Expertise Behind the Protocol: Why These Choices?

-

Buffer Selection (Tricine, pH 8.0): Many aminopeptidases exhibit optimal activity at a slightly alkaline pH.[2][11][12] Tricine is an excellent buffering agent for this range and is commonly used in aminopeptidase assays.[12]

-

Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis constant (Km) to ensure the reaction rate is proportional to both enzyme and substrate concentration, providing a linear response over time.[13] For a novel enzyme, a substrate titration experiment is essential to determine the optimal concentration. For glycyl aminopeptidase from Actinomucor elegans, the Km for a similar substrate was found to be 0.24 mM.[2][11]

-

Controls are Non-Negotiable: A scientifically sound assay is a self-validating one.[14][15]

-

No-Enzyme Control: Measures the background signal from substrate auto-hydrolysis. This value is subtracted from all other readings.

-

Positive Control: A known, active enzyme preparation ensures that the assay components are working correctly.[4]

-

Sample Background Control: Some biological samples may contain endogenous fluorescent compounds. This control contains the sample but no GβNA substrate, allowing for the subtraction of this intrinsic fluorescence.[4]

-

Detailed Step-by-Step Protocol

Reagents & Equipment:

-

Glycine β-naphthylamide hydrochloride (GβNA)

-

Tricine buffer (e.g., 200 mM, pH 8.0 at 25°C)[12]

-

Enzyme source (purified, cell lysate, etc.)

-

Positive control enzyme (if available)

-

Black, clear-bottom 96-well microplate (for fluorescence)[16][17]

-

Fluorescence microplate reader (Ex/Em = 368/460 nm)[4]

-

Anhydrous DMSO

Procedure:

-

Reagent Preparation:

-

Assay Buffer: Prepare a working solution of 50 mM Tricine, pH 8.0.

-

GβNA Substrate Stock (10 mM): Dissolve an appropriate amount of GβNA in anhydrous DMSO. Store in aliquots at -20°C, protected from light.[4]

-

Enzyme Preparation: Dilute the enzyme source to the desired concentration in ice-cold Assay Buffer.[4] Perform a serial dilution for unknown samples to ensure the readings fall within the linear range of the assay.[4]

-

-

Assay Plate Setup:

-

Add samples and controls to the wells of the 96-well plate according to the layout below. Adjust the final volume in each well to 90 µL with Assay Buffer.[4]

-

-

Reaction Initiation:

-

Prepare a Substrate Mix by diluting the 10 mM GβNA Stock to the desired final concentration in Assay Buffer. For example, to achieve a 100 µM final concentration in a 100 µL reaction, you would prepare a 1 mM solution (10X) and add 10 µL to each well.

-

Start the reaction by adding 10 µL of the Substrate Mix to all wells except the Sample Background Control wells. To those, add 10 µL of Assay Buffer.

-

The final reaction volume in all wells will be 100 µL.

-

-

Incubation and Measurement:

-

Immediately place the plate in the fluorescence reader.

-

Measure the fluorescence intensity (Ex/Em = 368/460 nm) in kinetic mode at 37°C, taking readings every 60 seconds for 30 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a set time (e.g., 30 minutes) and then take a single reading.

-

Data Analysis

-

Correct for Background: Subtract the fluorescence reading of the No-Enzyme Control (Blank) from all other wells. If Sample Background Controls were used, subtract their values from their corresponding Sample wells.

-

Determine Reaction Rate: For kinetic assays, plot fluorescence units (RFU) versus time (minutes). The slope of the linear portion of this curve represents the reaction rate (V) in RFU/min.[18]

-

Quantify Activity: To convert RFU/min to a standard unit of activity (e.g., µmol/min or U), a standard curve must be generated using free β-naphthylamine.

Application Extension: High-Throughput Inhibitor Screening

The enzyme activity assay serves as the foundation for screening compound libraries to identify potential inhibitors—a critical first step in drug development.[19][20]

Causality in Screening Design

-

Single-Point vs. IC50: An initial screen is often performed at a single, high concentration of the test compound (e.g., 10 µM) to identify "hits".[19][21] Compounds that show significant inhibition (e.g., >50%) are then subjected to a full dose-response analysis to determine their potency (IC50 value).

-

Pre-incubation: Why pre-incubate the enzyme with the inhibitor? This step is crucial for inhibitors that bind slowly or irreversibly. It allows the binding interaction to reach equilibrium before the substrate is introduced, providing a more accurate measure of inhibitory potential.[18]

-

Vehicle Control (DMSO): Most compound libraries are dissolved in DMSO. It is essential to include a control containing only the enzyme and the same final concentration of DMSO used for the test compounds. This accounts for any effect the solvent itself might have on enzyme activity.

Caption: High-throughput screening workflow for enzyme inhibitors.

Protocol for Inhibitor Screening

-

Plate Setup:

-

In a 96-well plate, add Assay Buffer and enzyme to achieve a final volume of 80 µL per well.

-

Test Wells: Add 10 µL of test compound (dissolved in DMSO, then diluted in Assay Buffer).

-

Vehicle Control (0% Inhibition): Add 10 µL of a solution containing the same final concentration of DMSO as the test wells.

-

No-Enzyme Control (100% Inhibition): Add 10 µL of Assay Buffer.

-

-

Pre-incubation:

-

Mix the plate gently and incubate at 37°C for 30 minutes.[18]

-

-

Reaction & Measurement:

-

Initiate the reaction by adding 10 µL of the GβNA Substrate Mix to all wells.

-

Immediately begin kinetic measurement as described in section 2.2.

-

Data Presentation and Interpretation

Calculate the percentage of inhibition for each compound concentration using the following formula:

% Inhibition = [ 1 - ( (Rate_inhibitor - Rate_blank) / (Rate_vehicle - Rate_blank) ) ] * 100

Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 1: Example Data from an IC50 Determination

| Inhibitor Conc. (µM) | Log [Inhibitor] | Avg. Rate (RFU/min) | % Inhibition |

| 0 (Vehicle) | N/A | 250.0 | 0.0% |

| 0.01 | -2.00 | 245.5 | 1.8% |

| 0.1 | -1.00 | 210.0 | 16.0% |

| 1 | 0.00 | 130.0 | 48.0% |

| 10 | 1.00 | 45.0 | 82.0% |

| 100 | 2.00 | 15.0 | 94.0% |

| Blank | N/A | 10.0 | 100.0% |

From this data, the calculated IC50 would be approximately 1.04 µM.

Troubleshooting and Scientific Integrity

Ensuring the reliability of your data is paramount.[14] Below are common issues and expert recommendations.

Table 2: Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| High Blank Reading | - Substrate auto-hydrolysis. - Contaminated buffer or water. | - Prepare substrate solution fresh daily.[22] - Use high-purity water and reagents. Check for microbial growth in buffers. |

| Non-linear Reaction Progress Curve | - Substrate depletion. - Enzyme instability. - Substrate inhibition at high concentrations.[11] | - Use a lower enzyme concentration or run the assay for a shorter duration.[23] - Add a stabilizing agent like BSA to the enzyme dilution buffer.[12] - Perform a substrate titration to find the optimal concentration. |

| Poor Z'-factor (<0.5) in HTS | - High variability in positive/negative controls. - Low signal-to-background ratio. | - Check for pipetting errors; use calibrated pipettes.[16][17] - Optimize enzyme and substrate concentrations to maximize the assay window. |

| Inconsistent Results Between Experiments | - Reagent degradation. - Variation in incubation times or temperatures. | - Aliquot and store reagents properly at recommended temperatures.[4][16] - Use a temperature-controlled plate reader and be precise with timing.[17] |

Conclusion

Glycine β-naphthylamide hydrochloride is a powerful and versatile tool for the initial investigation of specific aminopeptidases. By employing the validated, control-rich protocols detailed in this guide, researchers can confidently quantify enzyme activity and screen for novel inhibitors. The emphasis on understanding the causality behind experimental design—from buffer selection to the inclusion of critical controls—ensures the generation of robust, reproducible, and trustworthy data. This foundational work is essential for advancing our understanding of enzyme function and for the successful development of new therapeutic agents.

References

-

BioVision Incorporated. (n.d.). Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric). BioVision. Retrieved from [Link]

-

Aryal, S. (2022, August 10). Leucine amino peptidase (LAP) Test - Procedure, Uses and Interpretation. Microbiology Info.com. Retrieved from [Link]

-

Chromogenix. (n.d.). Enzyme Kinetics. Chromogenix. Retrieved from [Link]

-

Tobe, H., Kojima, K., Aoyagi, T., & Umezawa, H. (1979). Amino Acid-β-Naphthylamide Hydrolysis by Pseudomonas aeruginosa Arylamidase. Journal of Bacteriology. Retrieved from [Link]

-

Mao BioTechnology. (n.d.). Leucine Aminopeptidase (LAP) Activity Assay Kit. Retrieved from [Link]

-

Microbe Online. (2015, February 5). Leucine Aminopeptidase (LAP) Test: Principle, Procedure, Results. Retrieved from [Link]

-

Dahal, P. (2023, April 16). LAP Test- Principle, Procedure, Results, Uses. Microbe Notes. Retrieved from [Link]

-

Tanizawa, K., Kanaoka, Y., Wakamatsu, K., & Sakiyama, F. (1981). A New Beta-Naphthylamide Substrate of p-guanidino-L-phenylalanine for Trypsin and Related Enzymes. Journal of Biochemistry. Retrieved from [Link]

-

Glenner, G. G., Cohen, L. A., & Folk, J. E. (1965). THE ENZYMATIC HYDROLYSIS OF AMINO ACID BETA-NAPHTHYLAMIDES: I. PREPARATION OF AMINO ACID AND DIPEPTIDE BETA-NAPHTHYLAMIDES. Journal of Histochemistry & Cytochemistry. Retrieved from [Link]

-

Thorne, N., Auld, D. S., & Inglese, J. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. Current Protocols in Chemical Biology. Retrieved from [Link]

-

Smith, F. D., & Smith, C. S. (1921). The Analysis of Beta-Naphthylamine. Industrial & Engineering Chemistry. Retrieved from [Link]

-

Airenne, T. T., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal. Retrieved from [Link]

-

Ministry of Health, Labour and Welfare, Japan. (n.d.). Items to be included in the test report for validation of the enzyme activity determination method. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). U.S. Department of Labor. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (1994, August 15). NAPHTHYLAMINES, α and β 5518. NIOSH Manual of Analytical Methods. Retrieved from [Link]

-

Ito, K., et al. (1998). Novel aminopeptidase specific for glycine from Actinomucor elegans. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]

-

DC Fine Chemicals. (2023, June 15). Chromogenic Substrates Overview. Retrieved from [Link]

-

Abbkine Scientific Co., Ltd. (2025, September 2). Comparative Study of Colorimetric vs. Fluorometric Assay Kits for Enzyme Activity Detection. Retrieved from [Link]

-

Wang, S. L., et al. (2006). [Study on the properties of a novel glycine amino peptidase from Actinomucor elegans]. Sheng Wu Gong Cheng Xue Bao. Retrieved from [Link]

-

Yoshimoto, T., & Tsuru, D. (1984). Purification and Characterization of an Aminopeptidase from Bovine Leukocytes. Journal of Biochemistry. Retrieved from [Link]

-

Ji, Y., et al. (2024). Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation. eLife. Retrieved from [Link]

-

Lemos, M. C., et al. (2008). Fluorometric Assay Using Naphthylamide Substrates for Assessing Novel Venom Peptidase Activities. Analytical Biochemistry. Retrieved from [Link]

-

PatSnap. (2025, July 15). Colorimetric vs Fluorometric assay: Which is better for sensitivity?. Retrieved from [Link]

-

Leikas, J. V., et al. (2021). Validation of Aspartylglucosaminidase Activity Assay for Human Serum Samples: Establishment of a Biomarker for Diagnostics and Clinical Studies. International Journal of Molecular Sciences. Retrieved from [Link]

-

Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]

-

Medina, S. L., et al. (2023). Effects of Microgravity, Hypergravity, and Ionizing Radiation on the Enzymatic Activity of Proteinase K. International Journal of Molecular Sciences. Retrieved from [Link]

-

Lakna. (2021, July 28). What is the Difference Between Colorimetric and Fluorometric Assay. Pediaa.Com. Retrieved from [Link]

-

Pediaa.Com. (2023, May 25). What is the Difference Between Colorimetric and Fluorometric Assay. Retrieved from [Link]

-

Williams, C. H., & Elmore, D. T. (1990). Visual detection of peptidase activity using fluorogenic substrates in a microtiter plate assay. Analytical Biochemistry. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

-

Johnson, K. A. (n.d.). Enzyme Kinetics. Washington University in St. Louis. Retrieved from [Link]

-

Poreba, M., et al. (2011). Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

EBSCO Information Services. (n.d.). 2-Naphthylamine and cancer. Research Starters. Retrieved from [Link]

-

Wenzel, T., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem. Retrieved from [Link]

-

Wenzel, T., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Glycine beta-naphthylamide. PubChem. Retrieved from [Link]

-

Wenzel, T., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(24), 3737-3745. Retrieved from [Link]

-

Wolfe, S. H., & Thomas, G. H. (1981). Chloride-insensitive, glycine-phenylalanine-naphthylamide hydrolysis at neutral pH in human skin fibroblasts. Clinica Chimica Acta. Retrieved from [Link]

-

PatSnap. (2024, June 14). What is Glycine used for?. Synapse. Retrieved from [Link]

-

Rawlings, N. D., & Bateman, A. (2019). Peptidase specificity from the substrate cleavage collection in the MEROPS database and a tool to measure cleavage site conservation. Biochimie. Retrieved from [Link]

Sources

- 1. 甘氨酸 β-萘酰胺 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Novel aminopeptidase specific for glycine from Actinomucor elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycine beta-naphthylamide | C12H12N2O | CID 3013990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. microbiologyinfo.com [microbiologyinfo.com]

- 7. Leucine Aminopeptidase (LAP) Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 8. microbenotes.com [microbenotes.com]

- 9. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]

- 10. pediaa.com [pediaa.com]

- 11. [Study on the properties of a novel glycine amino peptidase from Actinomucor elegans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Enzyme Kinetics - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 14. Assay Optimization & Validation Services-Creative Enzymes [creative-enzymes.com]

- 15. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. docs.abcam.com [docs.abcam.com]

- 18. Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. d-nb.info [d-nb.info]

- 22. assaygenie.com [assaygenie.com]

- 23. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantitative Colorimetric Assay of Aminopeptidase Activity using Glycine β-Naphthylamide Hydrochloride

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and execution of the Glycine β-naphthylamide (GNA) hydrochloride enzyme assay. This colorimetric method is a robust and widely used technique for the quantitative determination of aminopeptidase activity. We will delve into the core principles of the assay, provide detailed, step-by-step protocols for reagent preparation and experimental execution, and offer insights into data analysis and interpretation. The causality behind experimental choices is explained to ensure scientific integrity and facilitate troubleshooting.

Introduction to the Aminopeptidase Assay

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes are crucial in a multitude of physiological processes, including protein maturation, signal transduction, and peptide metabolism.[1][2][3] Dysregulation of aminopeptidase activity has been implicated in various diseases, making them important targets for diagnostics and drug development.

The assay described herein utilizes Glycine β-naphthylamide (GNA) as a chromogenic substrate to measure the activity of aminopeptidases that exhibit specificity for N-terminal glycine residues.[4] The protocol is adaptable for various sample types, including purified enzyme preparations, cell lysates, and tissue homogenates.

Principle of the Assay

The GNA assay is a two-step enzymatic and chemical reaction.

-

Enzymatic Hydrolysis: An aminopeptidase present in the sample cleaves the amide bond in Glycine β-naphthylamide. This reaction releases a free glycine molecule and the chromogenic precursor, β-naphthylamine. The rate of β-naphthylamine release is directly proportional to the aminopeptidase activity in the sample.

-

Colorimetric Coupling Reaction: The liberated β-naphthylamine is colorless. To enable spectrophotometric quantification, a diazonium salt, such as Fast Garnet GBC sulfate salt, is added to the reaction mixture.[5] This salt rapidly undergoes a diazo coupling reaction with the aromatic β-naphthylamine to form a distinctively colored, water-soluble azo dye.[6] The intensity of the resulting color, measured by its absorbance (typically around 520-550 nm), is stoichiometric with the amount of β-naphthylamine produced and thus reflects the enzyme's activity.

The overall reaction mechanism is illustrated below.

Figure 1: The two-step reaction mechanism of the GNA assay.

Materials and Reagents

Equipment

-

Spectrophotometer or microplate reader capable of measuring absorbance at 530 nm.

-

96-well flat-bottom microplates (for microplate reader format).

-

Incubator or water bath set to 37°C.

-

Calibrated micropipettes and tips.

-

Vortex mixer.

-

Standard laboratory glassware.

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses.

Reagents

-

Glycine β-naphthylamide hydrochloride (Substrate)

-

β-Naphthylamine (Standard)[7]

-

Fast Garnet GBC sulfate salt (Coupling Reagent)

-

Tris-HCl (Tris(hydroxymethyl)aminomethane hydrochloride)

-

Sodium hydroxide (NaOH) for pH adjustment

-

Hydrochloric acid (HCl) for pH adjustment and reaction termination

-

Dimethyl sulfoxide (DMSO)

-

Purified water (deionized or distilled)

-

Enzyme sample (e.g., cell lysate, tissue homogenate, purified enzyme)

Reagent Preparation

Scientist's Note: Accurate reagent preparation is paramount for assay reproducibility. Prepare fresh solutions whenever possible, especially the Fast Garnet GBC solution, which is light-sensitive and can degrade over time.[8]

| Reagent | Preparation Instructions | Storage |

| Assay Buffer | 50 mM Tris-HCl, pH 7.4: Dissolve 6.06 g of Tris base in 800 mL of purified water. Adjust pH to 7.4 at 37°C using 1 M HCl. Bring the final volume to 1 L with purified water. | 4°C |

| Substrate Stock | 20 mM GNA: Dissolve 5.7 mg of Glycine β-naphthylamide hydrochloride (MW: 284.75 g/mol ) in 1 mL of DMSO. | -20°C |

| Standard Stock | 10 mM β-Naphthylamine: Dissolve 14.32 mg of β-naphthylamine (MW: 143.19 g/mol ) in 10 mL of DMSO. Caution: β-Naphthylamine is a suspected carcinogen; handle with extreme care using appropriate PPE.[7] | -20°C |

| Coupling Reagent | 1 mg/mL Fast Garnet GBC: Immediately before use, dissolve 10 mg of Fast Garnet GBC sulfate salt in 10 mL of Assay Buffer. Protect from light. | Use Fresh |

| Stop Solution | 1 M HCl: Prepare by diluting concentrated HCl. | Room Temp. |

Experimental Protocol

The following protocol is optimized for a 96-well plate format. Adjust volumes proportionally for use in cuvettes.

Workflow Overview

Figure 2: General experimental workflow for the GNA assay.

β-Naphthylamine Standard Curve

Scientist's Note: A standard curve is essential for converting absorbance values into the absolute amount of product formed.[9][10] It accounts for variations in detector response and the specific molar absorptivity of the azo dye under your experimental conditions.

-

Prepare a 1 mM β-Naphthylamine working solution by diluting the 10 mM stock 1:10 in Assay Buffer.

-

Create a series of standards by diluting the 1 mM working solution in Assay Buffer in a 96-well plate. A typical range is 0 to 100 µM.

-

Example Dilution Series (Final Volume 100 µL/well):

-

Add the indicated volume of 1 mM β-Naphthylamine to each well.

-

Add Assay Buffer to bring the total volume in each well to 100 µL.

-

| Final Conc. (µM) | Vol. 1 mM Stock (µL) | Vol. Assay Buffer (µL) |

| 100 | 10 | 90 |

| 80 | 8 | 92 |

| 60 | 6 | 94 |

| 40 | 4 | 96 |

| 20 | 2 | 98 |

| 10 | 1 | 99 |

| 0 (Blank) | 0 | 100 |

-

Proceed with the color development step (Section 5.3, Step 4) simultaneously with the enzyme reaction samples.

Enzyme Assay Procedure

-

Prepare Samples: Dilute your enzyme samples (e.g., cell lysates) to a concentration that will produce a reaction rate within the linear range of the standard curve. Prepare a "Sample Blank" for each sample by using heat-inactivated enzyme or by substituting the substrate with buffer in the reaction mix.

-

Set up the Reaction Plate: Add 50 µL of your diluted enzyme sample and appropriate blanks to designated wells of a 96-well plate.

-

Initiate the Reaction: Prepare a 2X Reaction Mix containing 400 µM GNA in Assay Buffer (e.g., for 50 reactions, mix 2.45 mL Assay Buffer with 50 µL of 20 mM GNA Stock). Add 50 µL of this 2X Reaction Mix to each well. The final GNA concentration will be 200 µM in a 100 µL reaction volume.

-

Incubation: Mix the plate gently and incubate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction remains in the linear phase.

-

Color Development: After incubation, add 50 µL of the freshly prepared 1 mg/mL Fast Garnet GBC solution to all wells (including standards).

-

Incubate for Color: Mix gently and incubate at room temperature for 10 minutes, protected from light.

-

Measure Absorbance: Read the absorbance at 530 nm using a microplate reader.

Data Analysis and Calculations

-

Correct for Background: Subtract the absorbance of the 0 µM standard (reagent blank) from all other standard and sample readings.

-

Plot Standard Curve: Plot the background-corrected absorbance of the β-naphthylamine standards versus their known concentrations (in nmol/well). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is nmol of β-naphthylamine, and 'm' is the slope.

-

Calculate Product Formed: Use the standard curve equation to determine the amount of β-naphthylamine (in nmol) produced in each enzyme reaction well.

-

nmol of β-Naphthylamine = (Corrected Absorbance of Sample - c) / m

-

-

Calculate Enzyme Activity: The specific activity of the enzyme can be expressed in units, where one unit is defined as the amount of enzyme that produces 1 µmol of β-naphthylamine per minute under the specified conditions.

-

Activity (µmol/min/mg) = (nmol of β-NA produced) / (Incubation Time (min) * Protein Amount (mg)) * (1 µmol / 1000 nmol)

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or low signal | Inactive enzyme; Incorrect pH; Substrate degraded; Inhibitors in sample. | Check enzyme storage and handling; Verify buffer pH; Use fresh substrate stock; Dilute sample or use a desalting column. |

| High background | Spontaneous substrate hydrolysis; Contaminated reagents. | Run a substrate-only blank; Prepare fresh reagents, especially the Fast Garnet GBC solution.[11] |

| Poor standard curve | Pipetting errors; Degraded β-naphthylamine standard. | Use calibrated pipettes; Prepare fresh standard dilutions from stock. |

| Non-linear reaction | Substrate depletion; Enzyme concentration too high. | Reduce incubation time or enzyme concentration; Confirm final substrate concentration is well above the enzyme's Km. |

References

-

Hanson, H., Bohley, P., & Mannsfeldt, H. G. (1963). [ON THE USE OF L-LEUCINE-BETA-NAPHTHYLAMIDE AS A SPECIFIC SUBSTRATE FOR DETERMINATION OF LEUCINE AMINOPEPTIDASE]. Clinica Chimica Acta, 8, 555-564. [Link]

-

Blackwood, C., & Mandl, I. (1971). A simple spectrophotometric assay for amino acyl arylamidases (naphthylamidases, aminopeptidases). Analytical Biochemistry, 41(2), 397-401. [Link]

-

McDonald, J. K., Reilly, T. J., & Ellis, S. (1964). The hydrolysis of amino acyl-beta-naphthylamides by plasma aminopeptidases. Biochemical and Biophysical Research Communications, 16(2), 135-140. [Link]

-

Hopsu-Havu, V. K., & Glenner, G. G. (1966). A new dipeptide naphthylamidase hydrolyzing glycyl-prolyl-beta-naphthylamide. Histochemie, 7(3), 197-201. [Link]

-

ResearchGate. (n.d.). Mechanism of activity staining. α-Naphthylamine is produced by deacylation of GL-α-naphthylamide, followed by the diazo coupling reaction with Fast Garnet GBC sulfate salt. [Link]

-

The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

-

Smith, A. B. (n.d.). The Analysis of Beta-Naphthylamine. CORE. [Link]

-

Patterson, E. K., Hsiao, S. H., & Keppel, A. (1963). STUDIES ON DIPEPTIDASES AND AMINOPEPTIDASES. I. DISTINCTION BETWEEN LEUCINE AMINOPEPTIDASE AND ENZYMES THAT HYDROLYZE L-LEUCYL-BETA-NAPHTHYLAMIDE. Journal of Biological Chemistry, 238, 3611-3620. [Link]

-

Perry, J. D., et al. (2014). Novel chromogenic aminopeptidase substrates for the detection and identification of clinically important microorganisms. Bioorganic & Medicinal Chemistry, 22(19), 5346-5354. [Link]

- Google Patents. (n.d.). US3086833A - Diazonium salt compositions and method.

-

Centers for Disease Control and Prevention (CDC). (n.d.). NAPHTHYLAMINES, α and β 5518. [Link]

-

Tsuboi, S., et al. (1989). Purification and characterization of proline-beta-naphthylamidase, a novel enzyme from pig intestinal mucosa. The Journal of Biological Chemistry, 264(20), 11663-11668. [Link]

-

Clark, J. (n.d.). some reactions of diazonium ions. Chemguide. [Link]

-

Koida, M., & Walter, R. (1976). Post-proline cleaving enzyme and post-proline dipeptidyl aminopeptidase. Comparison of two peptidases with high specificity for proline residues. The Journal of Biological Chemistry, 251(24), 7593-7599. [Link]

-

PubChem. (n.d.). 2-Naphthylamine. National Center for Biotechnology Information. [Link]

-

Yang, B., & Kuo, T. M. (2002). Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. Journal of Agricultural and Food Chemistry, 50(6), 1389-1394. [Link]

-

Ohara-Nemoto, Y., et al. (2019). Expanded substrate specificity supported by P1′ and P2′ residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides. Journal of Biological Chemistry, 294(45), 16849-16861. [Link]

-

Troy, W. R., et al. (2019). Identification and characterization of β-aminopeptidases - insight into enzymes without a known natural substrate. Applied and Environmental Microbiology, 85(13), e00465-19. [Link]

-

Glenner, G. G., Cohen, L. A., & Folk, J. E. (1965). THE ENZYMATIC HYDROLYSIS OF AMINO ACID BETA-NAPHTHYLAMIDES: I. PREPARATION OF AMINO ACID AND DIPEPTIDE BETA-NAPHTHYLAMIDES. Journal of Histochemistry & Cytochemistry, 13(1), 57-64. [Link]

-

protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]

-

Kate Tutorials. (2022, April 27). diazonium salt and it's coupling reaction with 1-napthol | jee 2019 [Video]. YouTube. [Link]

Sources

- 1. A simple spectrophotometric assay for amino acyl arylamidases (naphthylamidases, aminopeptidases) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The hydrolysis of amino acyl-beta-naphthylamides by plasma aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STUDIES ON DIPEPTIDASES AND AMINOPEPTIDASES. I. DISTINCTION BETWEEN LEUCINE AMINOPEPTIDASE AND ENZYMES THAT HYDROLYZE L-LEUCYL-BETA-NAPHTHYLAMIDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and characterization of proline-beta-naphthylamidase, a novel enzyme from pig intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US3086833A - Diazonium salt compositions and method - Google Patents [patents.google.com]

- 9. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

Preparation of Glycine β-Naphthylamide Hydrochloride Stock Solution: An Application Note and Protocol

This comprehensive guide provides a detailed protocol and technical insights for the preparation of a Glycine β-naphthylamide hydrochloride stock solution, a critical reagent for researchers, scientists, and drug development professionals engaged in enzymatic assays. This document is designed to ensure the preparation of a stable, accurate, and reliable stock solution for consistent experimental results.

Introduction: The Significance of Glycine β-Naphthylamide in Enzymatic Assays

Glycine β-naphthylamide and its hydrochloride salt are chromogenic substrates widely employed in biochemical assays to identify, differentiate, and characterize various aminopeptidases. These enzymes play crucial roles in protein metabolism, and their activity is a key area of investigation in numerous physiological and pathological processes. The enzymatic cleavage of the amide bond in Glycine β-naphthylamide releases β-naphthylamine, a compound that can be detected and quantified, thereby providing a measure of enzyme activity. Given its importance, the correct preparation of the substrate stock solution is paramount to the accuracy and reproducibility of any subsequent enzymatic assay.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Glycine β-naphthylamide hydrochloride is essential for its proper handling and the preparation of a stable solution.

| Property | Value | Source |

| Synonyms | Gly-βNA·HCl, H-Gly-βNA·HCl | [1] |

| CAS Number | 1208-12-4 | |

| Molecular Formula | C₁₂H₁₂N₂O · HCl | |

| Molecular Weight | 236.70 g/mol | |

| Appearance | White to off-white powder | |

| Storage Temperature | -20°C |

Rationale for Solvent Selection: Overcoming Aqueous Solubility Challenges

Recommended Solvents:

-

Dimethyl Sulfoxide (DMSO): A versatile and commonly used solvent for dissolving a wide range of organic molecules.

-

Dimethylformamide (DMF): Another excellent solvent for this class of compounds.

Detailed Protocol for the Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step guide for the preparation of a 10 mM stock solution of Glycine β-naphthylamide hydrochloride. This concentration is a convenient starting point for subsequent dilutions to the final working concentrations required for most enzymatic assays.

Materials and Equipment

-

Glycine β-naphthylamide hydrochloride (purity ≥98%)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes

-

Analytical balance

Step-by-Step Procedure

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of Glycine β-naphthylamide hydrochloride needed using its molecular weight (236.70 g/mol ).

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 236.70 g/mol * (1000 mg / 1 g) = 2.367 mg

-

-

Weigh the compound: Carefully weigh out approximately 2.37 mg of Glycine β-naphthylamide hydrochloride using an analytical balance and transfer it to a clean, dry microcentrifuge tube.

-

Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.

-

Ensure complete dissolution: Vortex the tube thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

Storage: Store the 10 mM stock solution at -20°C in a tightly sealed, light-protected container.

Quality Control and Best Practices

To ensure the integrity and performance of your Glycine β-naphthylamide hydrochloride stock solution, the following quality control measures and best practices are recommended:

-

Purity of Starting Material: Always use a high-purity grade (≥98%) of Glycine β-naphthylamide hydrochloride to minimize the presence of potential inhibitors or interfering substances.

-

Anhydrous Solvent: Use anhydrous DMSO to prevent hydrolysis of the substrate during storage.

-

Aliquotting: To avoid repeated freeze-thaw cycles, which can lead to degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes before storage.

-

Light Protection: Store the stock solution in amber-colored tubes or wrap the tubes in aluminum foil to protect the compound from light-induced degradation.

-

Stability: While specific stability data is limited, it is a good practice to prepare fresh stock solutions regularly and not to store aqueous dilutions for more than one day.[2]

Application in Aminopeptidase Assays: A Workflow Overview

The prepared stock solution serves as the starting material for performing enzymatic assays. A typical workflow involves the dilution of the stock solution to a final working concentration in the assay buffer. The final concentration of the substrate should be optimized based on the specific enzyme being studied and is often in the range of the Michaelis constant (Km). For instance, a glycyl aminopeptidase from Actinomucor elegans has a reported Km of 0.24 mM for glycyl-2-naphthylamide.[3][4]

Caption: Workflow for the preparation and use of Glycine β-naphthylamide hydrochloride stock solution.

Troubleshooting Common Issues

| Issue | Possible Cause | Recommendation |

| Precipitation upon dilution in aqueous buffer | The concentration of the organic solvent (DMSO) in the final assay mixture is too high, or the final substrate concentration exceeds its aqueous solubility. | Ensure the final concentration of DMSO in the assay is low (typically <1-5%) to avoid enzyme inhibition and solubility issues. Prepare a more dilute stock solution if necessary. |

| High background signal in the assay | The stock solution has degraded, leading to the release of free β-naphthylamine. | Prepare a fresh stock solution. Protect the stock solution from light and repeated freeze-thaw cycles. |

| Inconsistent assay results | Inaccurate pipetting of the viscous DMSO stock solution or incomplete dissolution. | Use positive displacement pipettes for viscous liquids. Ensure the stock solution is completely dissolved and well-mixed before use. |

Conclusion

The protocol and guidelines presented in this application note provide a robust framework for the preparation of a reliable Glycine β-naphthylamide hydrochloride stock solution. By adhering to these procedures and best practices, researchers can ensure the quality and consistency of their enzymatic assays, leading to more accurate and reproducible scientific outcomes.

References

- Ito, K., et al. (1996). Novel aminopeptidase specific for glycine from Actinomucor elegans. Journal of Biochemistry, 119(5), 856-861.

- Ito, K., et al. (1996). [Study on the properties of a novel glycine amino peptidase from Actinomucor elegans]. Seikagaku. The Journal of Japanese Biochemical Society, 68(5), 385-395.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Novel aminopeptidase specific for glycine from Actinomucor elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Study on the properties of a novel glycine amino peptidase from Actinomucor elegans] - PubMed [pubmed.ncbi.nlm.nih.gov]

Calculating enzyme activity from a Glycine beta-naphthylamide hydrochloride assay.

An Application Guide for Researchers

Calculating Enzyme Activity Using the Glycine β-Naphthylamide Hydrochloride Assay

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining enzyme activity using the Glycine β-naphthylamide hydrochloride colorimetric assay. This substrate is particularly effective for measuring the activity of arylamidases and other aminopeptidases that exhibit specificity for N-terminal glycine residues. We will delve into the biochemical principles of the assay, provide detailed, step-by-step protocols for generating a standard curve and performing kinetic measurements, and offer a clear methodology for calculating enzyme activity. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind critical steps to ensure data integrity and reproducibility.

Principle of the Assay

The Glycine β-naphthylamide assay is a robust method for quantifying the catalytic activity of enzymes, such as cytosol alanyl aminopeptidase (c-AAP), that cleave N-terminal amino acids from peptides and synthetic substrates.[1] The core of this assay lies in a two-step reaction mechanism that results in a quantifiable color change.

Step 1: Enzymatic Hydrolysis The enzyme of interest catalyzes the hydrolysis of the amide bond in the synthetic substrate, Glycine β-naphthylamide. This reaction releases two products: Glycine and a free aromatic amine, β-naphthylamine.[2] The rate of β-naphthylamine production is directly proportional to the enzyme's activity under specific conditions of pH, temperature, and substrate concentration.

Step 2: Colorimetric Detection The liberated β-naphthylamine is a chromogenic precursor. In a subsequent chemical reaction, a developing reagent, p-dimethylaminocinnamaldehyde, is added. This reagent reacts with the primary aromatic amine group of β-naphthylamine to form a distinctively colored Schiff base.[3][4] The intensity of the resulting color, typically red, is measured using a spectrophotometer at a specific wavelength. By comparing the absorbance of the unknown sample to a standard curve generated with known concentrations of β-naphthylamine, the amount of product formed can be accurately determined.[5]

Figure 1: The two-step reaction mechanism of the Glycine β-naphthylamide assay.

Materials and Reagents

-

Glycine β-naphthylamide hydrochloride (Substrate)

-

β-Naphthylamine (Standard)

-

p-Dimethylaminocinnamaldehyde (Developing Reagent)

-

Enzyme preparation (purified or crude lysate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Reaction Stop Solution (e.g., 1 M HCl or as specified by the developing reagent)

-

Solvent for stock solutions (e.g., DMSO or Ethanol)

-

96-well microtiter plates (clear, flat-bottom)

-

Multichannel pipettes and sterile tips

-

Microplate spectrophotometer

Scientist's Note (Reagent Preparation):

-

Substrate Stock: Prepare a concentrated stock solution (e.g., 100 mM) of Glycine β-naphthylamide hydrochloride in DMSO. Store in aliquots at -20°C to prevent repeated freeze-thaw cycles. The final working concentration will depend on the enzyme's Michaelis constant (Km), but a starting point of 1-2 mM is common.

-

Standard Stock: Prepare a 10 mM stock solution of β-Naphthylamine in ethanol. This compound is a known carcinogen and must be handled with appropriate safety precautions, including gloves and a fume hood.[6]

-

Developing Reagent: The formulation can vary. A common preparation involves dissolving p-dimethylaminocinnamaldehyde in an acidic alcohol solution (e.g., 0.1% w/v in 10% concentrated HCl and 90% ethanol).

Experimental Protocols